molecular formula C15H23NO B1183749 N-isopentyl-2-methyl-2-phenylpropanamide

N-isopentyl-2-methyl-2-phenylpropanamide

Cat. No.: B1183749
M. Wt: 233.355
InChI Key: SOERZOWONIHONO-UHFFFAOYSA-N
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Description

N-isopentyl-2-methyl-2-phenylpropanamide is a tertiary amide characterized by a branched alkyl chain (isopentyl group), a methyl group, and a phenyl substituent positioned on the propanamide backbone. Its molecular formula is inferred as C₁₅H₂₁NO, with a molecular weight of 231.33 g/mol. The compound’s structure suggests moderate lipophilicity due to the phenyl and isopentyl groups, which may influence solubility and pharmacokinetic properties.

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.355

IUPAC Name

2-methyl-N-(3-methylbutyl)-2-phenylpropanamide

InChI

InChI=1S/C15H23NO/c1-12(2)10-11-16-14(17)15(3,4)13-8-6-5-7-9-13/h5-9,12H,10-11H2,1-4H3,(H,16,17)

InChI Key

SOERZOWONIHONO-UHFFFAOYSA-N

SMILES

CC(C)CCNC(=O)C(C)(C)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and inferred properties of N-isopentyl-2-methyl-2-phenylpropanamide and related amides from the literature:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Inferred Properties
This compound C₁₅H₂₁NO 231.33 Isopentyl, methyl, phenyl Moderate lipophilicity; potential steric hindrance from branched alkyl chain
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide C₂₆H₂₃FN₂O 410.47 Fluoro-biphenyl, indole ethyl High lipophilicity (fluorine + biphenyl); possible CNS activity due to indole moiety
N-(2,2-diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide C₂₉H₂₇NO₂ 427.53 Methoxynaphthyl, diphenylethyl Enhanced π-π interactions (naphthalene); methoxy group may improve solubility
N-(4-benzoylphenyl)-2-methylpropanamide C₁₇H₁₇NO₂ 267.32 Benzoylphenyl, methyl High steric bulk (benzoyl); potential UV absorption due to aromaticity

Key Comparative Insights:

Lipophilicity and Bioavailability: The fluoro-biphenyl and indole ethyl groups in significantly increase lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility. In contrast, the isopentyl group in the target compound offers a balance between hydrophobicity and steric effects.

Steric and Electronic Effects :

  • The diphenylethyl substituent in creates steric hindrance, which might slow metabolic degradation. Similarly, the target compound’s isopentyl group could shield the amide bond from enzymatic hydrolysis.
  • The benzoylphenyl group in introduces a bulky, planar aromatic system, likely reducing conformational flexibility compared to the target compound’s simpler phenyl substituent.

Synthetic Considerations :

  • Compounds with fluoro () or methoxy () groups require specialized reagents (e.g., fluorinating agents or methoxylation steps), increasing synthesis complexity. The target compound’s simpler substituents (methyl, phenyl, isopentyl) may allow more straightforward synthesis via standard amidation protocols.

Research Findings and Limitations

  • Thermodynamic Stability : The absence of electron-withdrawing groups (e.g., fluorine in ) in the target compound suggests lower dipole moments and possibly higher crystallinity.
  • Gaps in Data : Direct comparisons of solubility, melting points, or biological activity are unavailable for this compound. Further experimental studies are required to validate inferred properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for N-isopentyl-2-methyl-2-phenylpropanamide, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the condensation of 2-methyl-2-phenylpropanoic acid with isopentylamine under carbodiimide-mediated coupling (e.g., EDC/HOBt). Key parameters include temperature control (0–5°C for activation, room temperature for coupling) and solvent selection (e.g., dichloromethane or DMF). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product. Yield optimization requires monitoring intermediates using TLC and adjusting stoichiometric ratios of reagents .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the amide bond and substituent positions. For example, the isopentyl group’s methyl protons appear as a triplet (~0.9 ppm), while the phenyl protons show aromatic splitting (7.2–7.5 ppm). High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 262.1806 for C₁₆H₂₃NO). Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) is advised .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model electron density distribution and identify reactive sites. For instance, the carbonyl carbon’s electrophilicity can be quantified using Fukui indices. Solvent effects (e.g., polar aprotic vs. protic) are simulated via the Conductor-like Screening Model (COSMO) to predict reaction kinetics. Experimental validation involves comparing computed activation energies with Arrhenius plots from kinetic studies .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar propanamide derivatives?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from conformational isomerism or impurities. Systematic approaches include:

  • Variable Temperature (VT) NMR : Detects dynamic rotational barriers (e.g., amide bond rotation).
  • 2D NMR (COSY, HSQC) : Assigns overlapping proton and carbon signals.
  • Isotopic Labeling : Tracks unexpected byproducts (e.g., deuterated reagents in HRMS).
    Cross-referencing with crystallographic data (if available) or literature analogs (e.g., N-acetyl Norfentanyl’s spectral libraries) enhances accuracy .

Q. How does the steric hindrance of the isopentyl group influence enzymatic interactions in biological assays?

  • Methodological Answer : Molecular docking simulations (AutoDock Vina) assess binding affinity to target enzymes (e.g., cytochrome P450 isoforms). The isopentyl group’s van der Waals volume can be compared to smaller/larger alkyl chains using free energy perturbation (FEP) calculations. Experimental validation involves competitive inhibition assays with fluorogenic substrates and IC₅₀ determination. Structural analogs (e.g., N-(2-hydroxy-2-methylpropyl) derivatives) serve as controls .

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